molecular formula C11H12F2O2 B063654 Ethyl 3-(3,5-difluorophenyl)propanoate CAS No. 163978-51-6

Ethyl 3-(3,5-difluorophenyl)propanoate

Cat. No.: B063654
CAS No.: 163978-51-6
M. Wt: 214.21 g/mol
InChI Key: RJPFVVQBZAJMKV-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-difluorophenyl)propanoate typically involves the esterification of 3-(3,5-difluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound typically yields alcohols or alkanes, depending on the reducing agent used.

    Substitution: The ester group in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 3-(3,5-Difluorophenyl)propanoic acid or 3-(3,5-difluorophenyl)propanone.

    Reduction: 3-(3,5-Difluorophenyl)propanol or 3-(3,5-difluorophenyl)propane.

    Substitution: Various substituted esters, amides, or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the 3,5-difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Ethyl 3-(3,5-difluorophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-fluorophenyl)propanoate: This compound has a single fluorine substitution at the para position, which may result in different chemical and biological properties.

    Ethyl 3-(3,5-dichlorophenyl)propanoate:

    Ethyl 3-(3,5-dimethylphenyl)propanoate: The substitution with methyl groups instead of halogens can affect the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 3-(3,5-difluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPFVVQBZAJMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570048
Record name Ethyl 3-(3,5-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163978-51-6
Record name Ethyl 3,5-difluorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163978-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3,5-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethoxyethane 350 ml was added to 60% sodium hydride 14.4 g (360 mmol), the mixture was stirred at room temperature while a solution of ethyl diethylphosphonoacetate 80.7 g (360 mmol) in dimethoxyethane (50 ml) was added dropwise. After the generation of hydrogen gas was stopped, the solution was cooled to 15° C., and a solution of 3,5-difluorobenzaldehyde 50.0 g (352 mmol) in dimethoxy ethane (50 ml) was added dropwise keeping the liquid temperature below 25° C. After addition, the mixture was stirred for 30 minutes, the reactant was added to water 300 ml, and the product was extracted with diethylether. The extract was washed with a sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1). Such obtained purified material was hydrogenated in the presence of 5% palladium carbon as a catalyst in ethanol 300 ml. After hydrogenation, the catalyst was filtered off, the solvent was distilled off under reduced pressure to obtain 3-(3,5-difluorophenyl) propionic acid ethyl ester 53.0 g (247 mmol). The yield was 70.2% from 3,5-difluorobenzaldehyde.
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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